molecular formula C8H8BrNO3 B12441646 (3-Bromo-4-methyl-5-nitrophenyl)methanol

(3-Bromo-4-methyl-5-nitrophenyl)methanol

Cat. No.: B12441646
M. Wt: 246.06 g/mol
InChI Key: ROYXJGQEOBWMQJ-UHFFFAOYSA-N
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Description

(3-Bromo-4-methyl-5-nitrophenyl)methanol is an organic compound with the molecular formula C8H8BrNO3 It is a derivative of phenol, where the phenyl ring is substituted with bromine, methyl, and nitro groups, and a methanol group is attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-methyl-5-nitrophenyl)methanol typically involves the bromination of 4-methyl-5-nitrophenol followed by a reduction reaction to introduce the methanol group. The bromination can be carried out using bromine in the presence of a suitable solvent like chloroform or acetic acid . The reduction step can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and reduction steps, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-methyl-5-nitrophenyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for the reduction of the nitro group.

    Substitution: Nucleophiles like ammonia or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 3-Bromo-4-methyl-5-nitrobenzaldehyde or 3-Bromo-4-methyl-5-nitrobenzoic acid.

    Reduction: 3-Bromo-4-methyl-5-aminophenylmethanol.

    Substitution: Compounds like 3-Amino-4-methyl-5-nitrophenylmethanol or 3-Thio-4-methyl-5-nitrophenylmethanol.

Scientific Research Applications

(3-Bromo-4-methyl-5-nitrophenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Bromo-4-methyl-5-nitrophenyl)methanol depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    (3-Bromo-5-nitrophenyl)methanol: Similar structure but lacks the methyl group.

    (4-(Bromomethyl)phenyl)methanol: Similar structure but lacks the nitro group.

    (3-Bromo-4-methylphenyl)methanol: Similar structure but lacks the nitro group.

Uniqueness

(3-Bromo-4-methyl-5-nitrophenyl)methanol is unique due to the presence of all three substituents (bromine, methyl, and nitro) on the phenyl ring, which can significantly influence its chemical reactivity and potential applications. The combination of these groups allows for a diverse range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

IUPAC Name

(3-bromo-4-methyl-5-nitrophenyl)methanol

InChI

InChI=1S/C8H8BrNO3/c1-5-7(9)2-6(4-11)3-8(5)10(12)13/h2-3,11H,4H2,1H3

InChI Key

ROYXJGQEOBWMQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1Br)CO)[N+](=O)[O-]

Origin of Product

United States

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